17-Oxotricosanoic acid
CAS No.: 821805-10-1
Cat. No.: VC19037858
Molecular Formula: C23H44O3
Molecular Weight: 368.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 821805-10-1 |
|---|---|
| Molecular Formula | C23H44O3 |
| Molecular Weight | 368.6 g/mol |
| IUPAC Name | 17-oxotricosanoic acid |
| Standard InChI | InChI=1S/C23H44O3/c1-2-3-4-16-19-22(24)20-17-14-12-10-8-6-5-7-9-11-13-15-18-21-23(25)26/h2-21H2,1H3,(H,25,26) |
| Standard InChI Key | WUWFEFUPTVCEDX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(=O)CCCCCCCCCCCCCCCC(=O)O |
Introduction
Structural and Nomenclature Overview
17-Oxotricosanoic acid (systematic name: 17-oxotricosanoic acid) belongs to the class of oxygenated fatty acids, which incorporate ketone groups into their aliphatic chains. Its molecular formula is C₂₃H₄₄O₃, derived from tricosanoic acid (C₂₃H₄₆O₂) through the substitution of a methylene (-CH₂-) group at position 17 with a carbonyl (-C=O) group . The presence of the ketone introduces polarity and reactivity distinct from saturated fatty acids, influencing its physical properties and potential biological interactions .
Key Structural Features:
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Carbon chain length: 23 carbons.
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Functional groups: Carboxylic acid (-COOH) at C1 and ketone (-C=O) at C17.
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Stereochemistry: The ketone group is non-chiral, but chain conformation may influence interactions in biological matrices.
Synthesis Pathways
The synthesis of 17-oxotricosanoic acid can be inferred from methods used for analogous oxo fatty acids. Two primary approaches are hypothesized:
Oxidation of Tricosanol Derivatives
Secondary alcohols, such as 17-tricosanol, can be oxidized to ketones using reagents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) . For example:
This method mirrors the synthesis of 17-oxo-octadecanoic acid, where oxidation of a hydroxylated precursor yields the ketone .
Functionalization via Alkene Intermediates
A Wittig reaction or hydroformylation could introduce the ketone group during chain elongation. For instance, reacting a C17 aldehyde with a phosphonium ylide might generate the desired ketone .
Physical and Chemical Properties
While experimental data for 17-oxotricosanoic acid are unavailable, properties can be extrapolated from tricosanoic acid and shorter-chain oxo fatty acids :
The ketone group reduces symmetry, likely lowering the melting point compared to tricosanoic acid. Increased polarity may enhance solubility in acetone or ethanol relative to saturated analogs .
Biological and Industrial Relevance
Industrial Applications
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Surfactants: The polar ketone could improve emulsification properties in detergent formulations.
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Pharmaceuticals: Oxo fatty acids are explored for anti-inflammatory and anticancer activities .
Research Gaps and Future Directions
Despite its structural simplicity, 17-oxotricosanoic acid remains understudied. Key areas for investigation include:
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Synthetic Optimization: Developing efficient, scalable routes to produce high-purity material.
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Thermodynamic Studies: Measuring melting points, solubility, and stability under varying conditions.
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Biological Screening: Assessing antimicrobial, antifungal, or cytotoxic properties.
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